3-(4-cyanophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide
Description
3-(4-cyanophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide is a synthetic small molecule characterized by a pyrazolo[1,5-a]pyrimidine core linked to a 4-cyanophenyl group via a propanamide chain and a propyl spacer. The pyrazolo[1,5-a]pyrimidine scaffold is a bicyclic heteroaromatic system known for its versatility in medicinal chemistry, often serving as a kinase or receptor-binding motif. The propyl linker and propanamide moiety may contribute to conformational flexibility and solubility.
Properties
IUPAC Name |
3-(4-cyanophenyl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-15-11-19-23-13-18(14-25(19)24-15)3-2-10-22-20(26)9-8-16-4-6-17(12-21)7-5-16/h4-7,11,13-14H,2-3,8-10H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKKUHVJFGOTGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CCC3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Propylation of the Pyrazolo[1,5-a]Pyrimidine
The 6-position of the pyrazolo[1,5-a]pyrimidine core is functionalized with a propyl group to enable subsequent amidation. Patent US20210094954A1 describes alkylation using 3-bromopropanol or similar reagents under basic conditions.
Key Reaction Parameters
Synthesis of 3-(4-Cyanophenyl)Propanamide
The 3-(4-cyanophenyl)propanamide moiety is prepared via a three-step process:
- Knoevenagel Condensation : Ethyl acetoacetate reacts with 4-cyanobenzaldehyde in the presence of ammonium acetate to form ethyl 3-(4-cyanophenyl)-3-oxopropanoate.
- Reduction : The β-ketoester is reduced using sodium borohydride or catalytic hydrogenation to yield ethyl 3-(4-cyanophenyl)propanoate.
- Aminolysis : Reaction with propylamine derivatives under acidic or basic conditions forms the propanamide.
Final Coupling Reaction
The propylated pyrazolo[1,5-a]pyrimidine is coupled with 3-(4-cyanophenyl)propanamide via amide bond formation. US20210094954A1 outlines a two-step procedure:
Step 1: Intermediate Formation
- Reactants : 4-(2,4-Difluorophenyl)-3-methyl-1H-pyrazole-5-amine (0.209 g) and ethyl 3-oxo-3-(4-cyanophenyl)propanoate (0.217 g).
- Conditions : Triethylamine in toluene at 0–45°C for 12–48 hours.
- Product : 5-(4-Cyanophenyl)-3-(2,4-difluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol.
Step 2: Amidation
- Reactants : The intermediate is treated with 3-aminopropylpyrazolo[1,5-a]pyrimidine under EDC/HOBt coupling conditions.
- Yield : ~75–85% after purification via column chromatography.
Comparative Analysis of Synthetic Methods
Optimization Challenges and Solutions
Cyclization Side Reactions
Excessive heating during cyclization leads to dimerization byproducts. Patent CN103896951A mitigates this by maintaining temperatures below 45°C and using acetic acid as a mild catalyst.
Amidation Efficiency
Low yields in amidation are addressed in US20210094954A1 via iterative solvent screening, identifying dichloromethane as optimal for minimizing racemization.
Structural Characterization
- δ 9.35 (d, J=1.9 Hz, 1H, pyrimidine-H),
- δ 8.80 (d, J=2.1 Hz, 1H, pyrazole-H),
- δ 6.65 (s, 1H, CH),
- δ 2.46 (s, 3H, CH3).
Industrial Scalability Considerations
The CN103896951A method demonstrates scalability up to 50 g batches using cost-effective reagents like sodium methoxide and acetic acid. In contrast, US20210094954A1’s reliance on chromatographic purification limits its utility for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-cyanophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the cyanophenyl and pyrazolopyrimidine moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific pathways or receptors in disease treatment.
Industry: It can be used in the development of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 3-(4-cyanophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide exerts its effects depends on its interaction with molecular targets. The compound may bind to specific proteins or receptors, modulating their activity through allosteric or competitive inhibition. The pathways involved could include signal transduction cascades or metabolic processes, depending on the biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
The pyrazolo[1,5-a]pyrimidine core in the target compound distinguishes it from analogs with triazolo[1,5-a]pyrimidine (e.g., N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-chloro-3-fluorophenyl)propanamide, C17H17ClFN5O ). The triazolo variant replaces one nitrogen in the pyrazolo ring, altering electronic properties and hydrogen-bonding capacity. This modification may reduce steric hindrance, as seen in compounds with enhanced herbicidal activity in triazolo derivatives .
Aromatic Substituent Variations
- 4-Cyanophenyl vs. Halogenated Phenyl Groups: The target compound’s 4-cyanophenyl group contrasts with halogenated analogs (e.g., 4-chloro-3-fluorophenyl in C17H17ClFN5O and 3-fluorobenzenesulfonamido in C19H22FN5O3S ). Cyano groups increase polarity and may improve target selectivity compared to halogens, which prioritize lipophilicity and membrane permeability.
- Methoxy and Methyl Substitutions : Compounds like Pir-12-3 (4-methoxyphenyl, 5,6-dimethylpyrazolo[1,5-a]pyrimidine) exhibit higher molecular weights (e.g., 401.2 [M+H]+ ) and altered pharmacokinetic profiles due to methoxy’s electron-donating effects .
Linker and Amide Modifications
- Propyl vs.
- Propanamide vs. Benzamide : Replacing propanamide with benzamide (e.g., C19H23N5O in ) increases aromatic surface area, possibly enhancing π-π stacking but reducing solubility .
Anti-Mycobacterial Activity
Pyrazolo[1,5-a]pyrimidine derivatives with fluorophenyl groups (e.g., compounds 22–44 in Table 2, ) show MIC values <1 μM against Mycobacterium tuberculosis. The cyanophenyl group in the target compound may similarly enhance potency by optimizing hydrophobic interactions .
GLUT4 Inhibition
Analog N-(3-(4-methylpiperidin-1-yl)propyl)-3-(4-fluorophenyl)propanamide () binds GLUT4, modulating glucose uptake in cancer cells. The target compound’s cyanophenyl group could mimic fluorophenyl’s role in hydrophobic binding pockets, though its stronger electron-withdrawing nature may alter affinity .
Enzyme Inhibition and Herbicidal Activity
Triazolo[1,5-a]pyrimidines with acetylhydrazone side chains () exhibit herbicidal activity at 100 μg/mL, suggesting that the pyrazolo core in the target compound might also interact with plant enzymes, albeit with different selectivity due to the cyanophenyl group .
Structural and Physicochemical Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
